N'-[(1E)-3,3-Dimethyl-5-oxocyclohexylidene]-2-phenoxyacetohydrazide N'-[(1E)-3,3-Dimethyl-5-oxocyclohexylidene]-2-phenoxyacetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0404378
InChI: InChI=1S/C16H20N2O3/c1-16(2)9-12(8-13(19)10-16)17-18-15(20)11-21-14-6-4-3-5-7-14/h3-7H,8-11H2,1-2H3,(H,18,20)/b17-12-
SMILES: CC1(CC(=NNC(=O)COC2=CC=CC=C2)CC(=O)C1)C
Molecular Formula: C16H20N2O3
Molecular Weight: 288.34g/mol

N'-[(1E)-3,3-Dimethyl-5-oxocyclohexylidene]-2-phenoxyacetohydrazide

CAS No.:

Main Products

VCID: VC0404378

Molecular Formula: C16H20N2O3

Molecular Weight: 288.34g/mol

N'-[(1E)-3,3-Dimethyl-5-oxocyclohexylidene]-2-phenoxyacetohydrazide -

Product Name N'-[(1E)-3,3-Dimethyl-5-oxocyclohexylidene]-2-phenoxyacetohydrazide
Molecular Formula C16H20N2O3
Molecular Weight 288.34g/mol
IUPAC Name N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-2-phenoxyacetamide
Standard InChI InChI=1S/C16H20N2O3/c1-16(2)9-12(8-13(19)10-16)17-18-15(20)11-21-14-6-4-3-5-7-14/h3-7H,8-11H2,1-2H3,(H,18,20)/b17-12-
Standard InChIKey IGMSSJYCPXGUIO-ATVHPVEESA-N
Isomeric SMILES CC1(C/C(=N\NC(=O)COC2=CC=CC=C2)/CC(=O)C1)C
SMILES CC1(CC(=NNC(=O)COC2=CC=CC=C2)CC(=O)C1)C
Canonical SMILES CC1(CC(=NNC(=O)COC2=CC=CC=C2)CC(=O)C1)C
PubChem Compound 5341698
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator